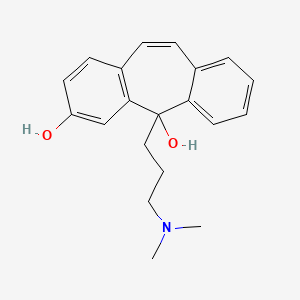
Iloperidone Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Iloperidone and Its Receptor Antagonism
Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).
Development and Validation of Analytical Methods
The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).
Genetic Associations with Iloperidone Efficacy
Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).
Synthesis and Production Processes
The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).
Safety And Hazards
Eigenschaften
CAS-Nummer |
170170-50-0 |
|---|---|
Produktname |
Iloperidone Impurity 3 |
Molekularformel |
C24H28FNO5 |
Molekulargewicht |
429.49 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



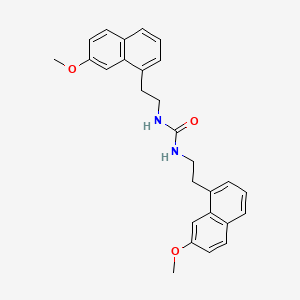
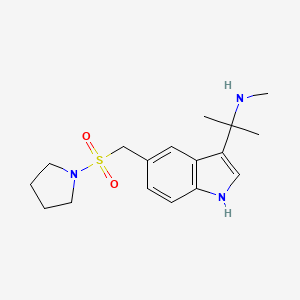
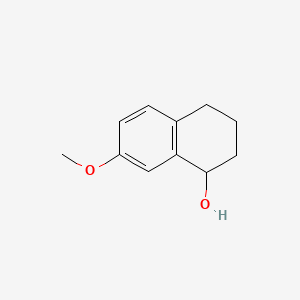

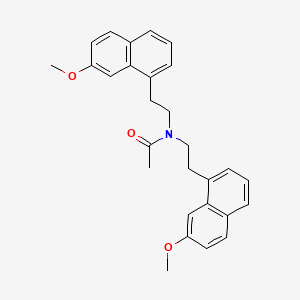
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
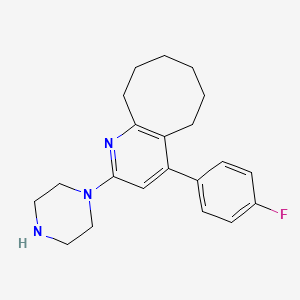
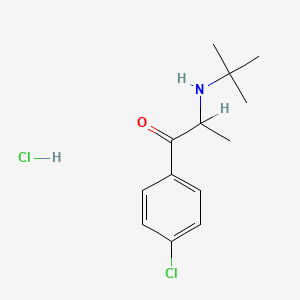
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
